molecular formula C19H24BrNO2 B11083914 N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide

N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide

Cat. No.: B11083914
M. Wt: 378.3 g/mol
InChI Key: RXRCDNPPICNSFS-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide is a synthetic organic compound characterized by the presence of an adamantane moiety, a bromobenzamide group, and an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide typically involves the following steps:

    Formation of the Adamantyloxyethyl Intermediate: The adamantane moiety is first functionalized to introduce an ethyl linker. This can be achieved through a nucleophilic substitution reaction where adamantanol reacts with an ethyl halide in the presence of a base.

    Coupling with 2-Bromobenzoyl Chloride: The adamantyloxyethyl intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This step forms the final this compound compound through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzamide group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides.

    Oxidation: Oxidized derivatives of the adamantane moiety.

    Reduction: Reduced derivatives of the adamantane moiety.

    Hydrolysis: 2-bromobenzoic acid and 2-(1-adamantyloxy)ethylamine.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the adamantane moiety.

    Materials Science: The unique structural features of the compound make it suitable for the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: The compound can be used as a probe to study biological processes involving amide bond formation and cleavage.

    Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The bromobenzamide group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The adamantane moiety provides rigidity and hydrophobicity, enhancing the compound’s interaction with biological targets. The combination of these features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H24BrNO2

Molecular Weight

378.3 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide

InChI

InChI=1S/C19H24BrNO2/c20-17-4-2-1-3-16(17)18(22)21-5-6-23-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,22)

InChI Key

RXRCDNPPICNSFS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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